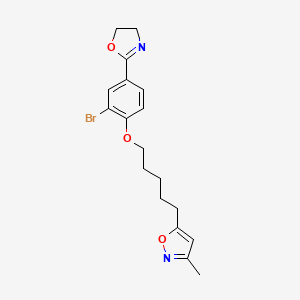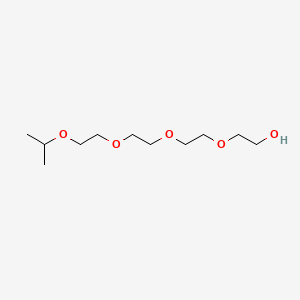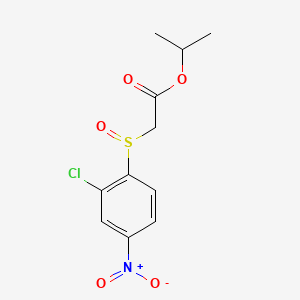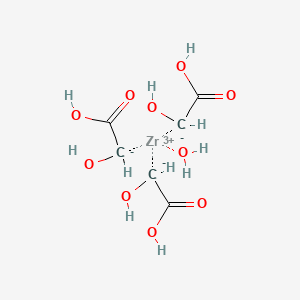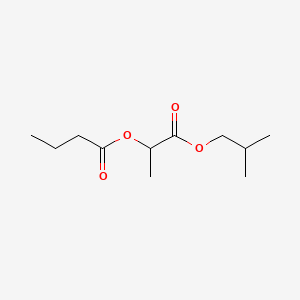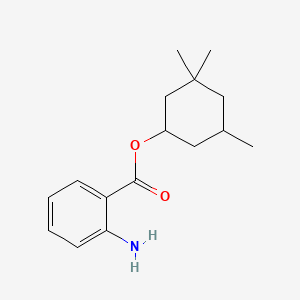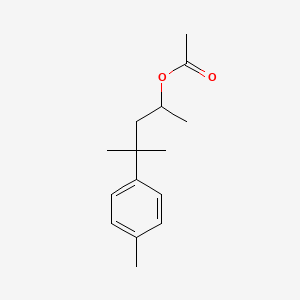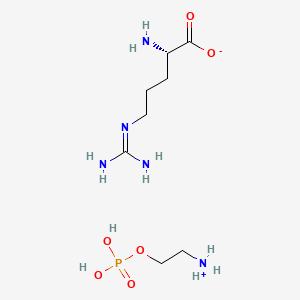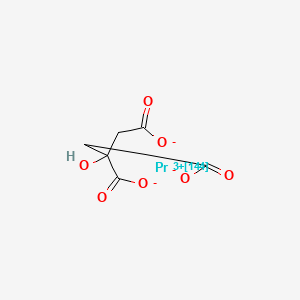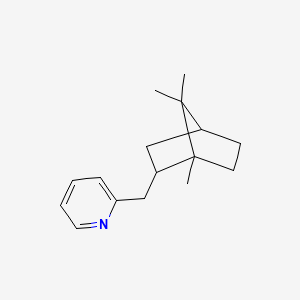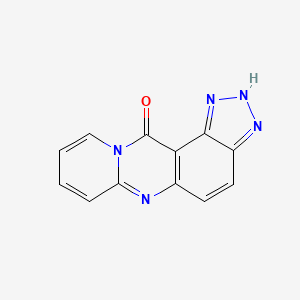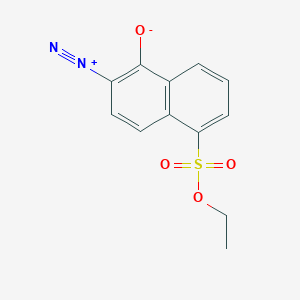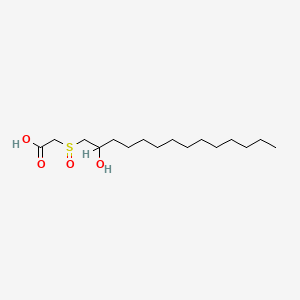
((2-Hydroxytetradecyl)sulphinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Hydroxytetradecyl)sulphinyl)acetic acid is an organic compound with the molecular formula C16H32O4S and a molecular weight of 320.48788 g/mol . This compound is characterized by the presence of a hydroxyl group, a sulphinyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxytetradecyl)sulphinyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with tetradecanol and acetic acid.
Oxidation: Tetradecanol is oxidized to form tetradecanal.
Sulphinylation: Tetradecanal undergoes a sulphinylation reaction with a suitable sulphinylating agent to form (2-hydroxytetradecyl)sulphinyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
((2-Hydroxytetradecyl)sulphinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces sulfides.
Substitution: Produces various substituted derivatives.
Aplicaciones Científicas De Investigación
((2-Hydroxytetradecyl)sulphinyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Investigated for its potential role in biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((2-Hydroxytetradecyl)sulphinyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphinyl groups play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
- ((2-Hydroxyhexadecyl)sulphinyl)acetic acid
- ((2-Hydroxyoctadecyl)sulphinyl)acetic acid
- ((2-Hydroxydecyl)sulphinyl)acetic acid
Uniqueness
((2-Hydroxytetradecyl)sulphinyl)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and sulphinyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs with different chain lengths.
Propiedades
Número CAS |
85099-07-6 |
|---|---|
Fórmula molecular |
C16H32O4S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-(2-hydroxytetradecylsulfinyl)acetic acid |
InChI |
InChI=1S/C16H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-21(20)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
Clave InChI |
QEPDPIFEHYSLMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CS(=O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


